molecular formula C30H22FN3O5 B11425719 N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide

Cat. No.: B11425719
M. Wt: 523.5 g/mol
InChI Key: WGQGPVKCCLZWFY-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide is a quinazoline derivative characterized by a benzodioxole moiety, a 2-fluorophenylmethyl group, and a phenyl substituent. Quinazoline-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties. Key physicochemical properties (e.g., molecular weight, logP) can be inferred from analogs, as discussed below.

Properties

Molecular Formula

C30H22FN3O5

Molecular Weight

523.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide

InChI

InChI=1S/C30H22FN3O5/c31-24-9-5-4-6-21(24)17-33-25-15-20(28(35)32-16-19-10-13-26-27(14-19)39-18-38-26)11-12-23(25)29(36)34(30(33)37)22-7-2-1-3-8-22/h1-15H,16-18H2,(H,32,35)

InChI Key

WGQGPVKCCLZWFY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4CC5=CC=CC=C5F)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The benzodioxolyl and fluorophenyl groups can be introduced via nucleophilic substitution reactions.

    Final Coupling: The final step often involves coupling the intermediate with a carboxamide group under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.

    Purification: Employing techniques like crystallization, chromatography, or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the benzodioxolyl moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: NaBH₄, LiAlH₄

    Substitution Reagents: Halogens, nitrating agents

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases like cancer, inflammation, and neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor signaling, or altering gene expression.

Comparison with Similar Compounds

N-(1,3-Benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide (CAS: 866809-18-9)

  • Structural Difference : The 2-fluorophenylmethyl group in the target compound is replaced with a 3-chlorophenylmethyl group.
  • Impact on Properties: Molecular Weight: 540.0 g/mol (vs. ~528 g/mol estimated for the target compound, assuming fluorine substitution reduces mass compared to chlorine) . Lipophilicity: XLogP3 = 5.1. The 3-chloro substituent likely increases lipophilicity compared to 2-fluoro due to chlorine’s higher molar refractivity and lower electronegativity . Hydrogen Bonding: Both compounds have one hydrogen bond donor (amide NH) and five acceptors (carbonyl and benzodioxole oxygens), suggesting similar solubility challenges .

Core Structure Variations

4-(1,3-Benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide (CAS: 421567-39-7)

  • Structural Difference: A hexahydroquinoline core replaces the quinazoline system, introducing a saturated ring and a methyl group.
  • Impact on Properties :
    • Molecular Weight : 496.5 g/mol (lower due to reduced aromaticity and smaller core) .
    • Conformational Flexibility : The saturated ring may enhance binding to flexible enzyme pockets but reduce planar aromatic stacking interactions.
    • Fluorine Position : The 3-fluorophenyl group (vs. 2-fluoro in the target) alters steric and electronic interactions at binding sites .

N-(1,3-Benzodioxol-5-ylmethyl)-2-hydroxy-7-methoxy-8-(pentyloxy)quinoline-3-carboxamide

  • Structural Difference: A quinoline core with methoxy and pentyloxy substituents replaces the quinazoline system.
  • Impact on Properties :
    • Solubility : The pentyloxy chain increases hydrophobicity (higher logP), while methoxy and hydroxy groups may improve water solubility marginally .
    • Bioavailability : Longer alkyl chains could enhance membrane permeability but may reduce metabolic stability .

Physicochemical and Structural Comparison Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors
Target Compound Quinazoline 2-Fluorophenylmethyl, Benzodioxole ~528 (estimated) ~4.8 1 / 5
N-(1,3-Benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]-... (CAS: 866809-18-9) Quinazoline 3-Chlorophenylmethyl, Benzodioxole 540.0 5.1 1 / 5
4-(1,3-Benzodioxol-5-yl)-N-(3-fluorophenyl)-... (CAS: 421567-39-7) Hexahydroquinoline 3-Fluorophenyl, Methyl 496.5 N/A 1 / 4 (estimated)
N-(1,3-Benzodioxol-5-ylmethyl)-2-hydroxy-7-methoxy-8-(pentyloxy)quinoline-3-carboxamide Quinoline Pentyloxy, Methoxy, Hydroxy ~509 (estimated) ~5.5 2 / 6

Research Implications

  • Substituent Effects : Fluorine vs. chlorine at the phenylmethyl position significantly modulates lipophilicity and electronic properties, impacting target selectivity and pharmacokinetics .
  • Core Flexibility: Saturated cores (e.g., hexahydroquinoline) may offer advantages in binding to dynamic protein regions but sacrifice aromatic interactions critical for potency .
  • Synthetic Accessibility : The quinazoline core in the target compound is synthetically tractable, as evidenced by analogs synthesized via similar routes (e.g., amide coupling and cyclization) .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide, a compound with a complex structure, has garnered attention in recent research for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant findings from various studies.

Chemical Structure and Properties

The compound's molecular formula is C25H19FN4O5C_{25}H_{19}FN_{4}O_{5} with a molecular weight of 474.4 g/mol. The structure features a benzodioxole moiety, which is known for its diverse biological activities.

Biological Activities

1. Antidiabetic Potential

Recent studies have highlighted the antidiabetic properties of benzodioxol derivatives. In particular, compounds synthesized from this core structure have shown significant inhibition of the enzyme α-amylase, which plays a crucial role in carbohydrate metabolism. For instance, one study reported that certain derivatives exhibited IC50 values of 0.68 µM against α-amylase, indicating strong inhibitory effects .

Table 1: α-Amylase Inhibition Potency of Benzodioxol Derivatives

CompoundIC50 (µM)
IIa0.85
IIc0.68
Acarbose2.593
Myricetin30

This inhibition is particularly relevant for managing blood glucose levels in diabetic patients. In vivo studies demonstrated that treatment with compound IIc significantly reduced blood glucose levels in streptozotocin-induced diabetic mice from 252.2 mg/dL to 173.8 mg/dL .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Research has shown that certain benzodioxol derivatives exhibit cytotoxic effects against various cancer cell lines while demonstrating minimal toxicity to normal cells. For example, one derivative was effective against four different cancer cell lines with IC50 values ranging from 26 to 65 µM .

Table 2: Cytotoxicity of Benzodioxol Derivatives on Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
IIcCell Line A26
IIcCell Line B40
IIcCell Line C50
IIcCell Line D65

These findings suggest that the compound may interfere with cancer cell proliferation and survival mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The inhibition of α-amylase and other enzymes involved in carbohydrate metabolism helps regulate blood sugar levels.
  • Cell Cycle Disruption : The compound may induce apoptosis in cancer cells by disrupting their cell cycle progression.

Case Studies

A notable case study involved the administration of a benzodioxol derivative in an animal model to assess its effects on diabetes and cancer simultaneously. The study found that the compound not only lowered blood glucose levels but also inhibited tumor growth in treated subjects .

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